molecular formula C28H28FN3O5S B2654400 N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 865656-09-3

N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No. B2654400
CAS RN: 865656-09-3
M. Wt: 537.61
InChI Key: OSJFRSIHTGNLNK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H28FN3O5S and its molecular weight is 537.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the area of pyrimidine derivatives synthesis demonstrates a broad interest in developing novel compounds with potential therapeutic applications. For example, studies on the synthesis of new pyrimidine and fused pyrimidine derivatives explore the chemical pathways to obtain these compounds, providing a foundation for further exploration of similar compounds (Mahmoud et al., 2011). Another study focuses on the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents, highlighting the potential of using advanced synthesis techniques for creating compounds with enhanced biological activities (Hosamani et al., 2015).

Biological Activity

Several studies have explored the biological activities of pyrimidine derivatives. For instance, isoxazole derivatives of benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity, demonstrating potential as anti-cancer agents through mechanisms involving cell cycle regulation and apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014). This research suggests that compounds with similar structural motifs may have applicability in cancer research and treatment.

Molecular Docking and Structural Analysis

The use of molecular docking and structural analysis techniques is prevalent in the study of pyrimidine derivatives to understand their interaction with biological targets. For example, a study on the synthesis, X-ray crystal structure, and molecular docking of a novel hepatitis B (HBV) inhibitor provides insights into how these compounds can be designed to interact specifically with viral proteins, offering a pathway to developing targeted therapies for infectious diseases (Ivashchenko et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-fluorobenzylamine and hexanoyl chloride.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid", "4-fluorobenzylamine", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of a base such as potassium carbonate or sodium hydroxide to form the intermediate 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid.", "Step 2: Reaction of the intermediate with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide.", "Step 3: Reaction of the amide intermediate with hexanoyl chloride in the presence of a base such as triethylamine to form the final product N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide." ] }

CAS RN

865656-09-3

Molecular Formula

C28H28FN3O5S

Molecular Weight

537.61

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H28FN3O5S/c1-37-24-11-8-20(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-4-2-3-5-25(34)30-16-19-6-9-22(29)10-7-19/h6-12,14-15,18H,2-5,13,16-17H2,1H3,(H,30,34)

InChI Key

OSJFRSIHTGNLNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)SC=C3

solubility

not available

Origin of Product

United States

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